molecular formula C16H12N2O4S B2727813 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-methoxybenzamide CAS No. 892849-11-5

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-methoxybenzamide

Cat. No.: B2727813
CAS No.: 892849-11-5
M. Wt: 328.34
InChI Key: WOGSPYDEYVVLEB-UHFFFAOYSA-N
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Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-2-methoxybenzamide is a heterotricyclic compound featuring a complex fused-ring system with oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. Its molecular formula is C₁₆H₁₂N₂O₄S, with a molecular weight of 328.34 g/mol and a CAS number of 892854-74-9 . The structure includes a 2-methoxybenzamide substituent linked to a tricyclic core, as inferred from its SMILES notation: COc1ccc(cc1)C(=O)Nc1sc2c(n1)cc1c(c2)OCO1. Notably, a discrepancy exists in the evidence: the compound in is labeled as 4-methoxybenzamide, whereas the query specifies the 2-methoxy isomer. This distinction may influence physicochemical properties and reactivity .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-20-11-5-3-2-4-9(11)15(19)18-16-17-10-6-12-13(22-8-21-12)7-14(10)23-16/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGSPYDEYVVLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine. The reaction is carried out under specific conditions, including the use of a suitable solvent and a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological assays.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparisons

Key Observations:

Heteroatom Diversity : The target compound uniquely combines O, S, and N in its tricyclic core, whereas analogs like hexaazatricyclo compounds prioritize nitrogen density , and others focus on oxygen/nitrogen systems .

Substituent Effects: The 2-methoxybenzamide group distinguishes it from the 4-methoxy isomer () and phenyl/methyl derivatives (e.g., ’s triazatricyclo compound with dimethylaminoethyl) .

Synthetic Routes: Amide coupling (HOBt/EDC) is common for benzamide-linked tricycles , while Knorr-Paal condensation is employed for oxygen/nitrogen systems .

Physicochemical and Functional Comparisons

Solubility and Stability:

  • Nitro- and trifluoro-substituted compounds (e.g., ) exhibit higher polarity due to electron-withdrawing groups, contrasting with the methoxybenzamide’s electron-donating properties .

Computational and Crystallographic Insights

  • Similarity Coefficients : Tanimoto-based analyses () highlight structural divergence between the target compound and purely nitrogen- or oxygen-rich analogs, underscoring the impact of sulfur incorporation .

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-methoxybenzamide (CAS Number: 1171579-98-8) is a complex organic compound with potential biological activity. This article examines its synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological properties. The molecular formula is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S with a molecular weight of 330.4 g/mol. Its structural complexity allows for interactions with various biological targets.

PropertyValue
Molecular FormulaC15H14N4O3S
Molecular Weight330.4 g/mol
CAS Number1171579-98-8

Biological Activity

Research on this compound has highlighted several biological activities:

1. Enzyme Inhibition

One of the primary areas of investigation is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. AChE inhibitors increase acetylcholine levels in the brain, enhancing cognitive function.

Case Study : A study demonstrated that derivatives of similar compounds exhibited significant AChE inhibitory activity with IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications . Although specific IC50 values for N-{4,6-dioxa...} were not reported, its structural similarity suggests potential efficacy.

2. Antioxidant Activity

Compounds with similar tricyclic structures have shown promising antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases.

Research Findings : In vitro assays indicated that related compounds could scavenge free radicals effectively, suggesting that N-{4,6-dioxa...} might possess similar capabilities .

3. Anti-inflammatory Effects

Preliminary studies indicate that compounds in the same class may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammation.

Mechanism of Action : The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses .

The exact mechanism of action for N-{4,6-dioxa...} remains to be fully elucidated; however, its interaction with specific molecular targets is likely to involve:

  • Binding to Enzymes : Similar compounds have been shown to bind effectively to AChE and other enzymes through hydrogen bonding and hydrophobic interactions.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to neuronal health and inflammation.

Synthesis and Derivatives

The synthesis of N-{4,6-dioxa...} typically involves multi-step chemical reactions focusing on constructing the tricyclic core followed by functionalization to enhance biological activity . Variations in synthesis can lead to derivatives with altered biological profiles.

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